molecular formula C17H14N2OS3 B3459556 10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine

10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine

Cat. No.: B3459556
M. Wt: 358.5 g/mol
InChI Key: LPLNCRLOTLEFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine is a useful research compound. Its molecular formula is C17H14N2OS3 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.02682659 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound exhibits strong binding affinity to these enzymes, leading to either inhibition or activation depending on the specific enzyme involved. Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. In normal cells, the compound enhances cellular metabolism by upregulating genes involved in energy production and reducing oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their function. For instance, it inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation. The compound also modulates gene expression by interacting with transcription factors and altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits high stability and potent biological activity. Over extended periods, it undergoes degradation, leading to a gradual decrease in its efficacy. Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound also influences the activity of enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound also interacts with membrane transporters, such as P-glycoprotein, which can affect its cellular uptake and efflux. These interactions influence the localization and accumulation of the compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments. For instance, phosphorylation of the compound can enhance its mitochondrial localization, thereby increasing its efficacy in inducing apoptosis in cancer cells .

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS3/c20-16(11-22-17-18-9-10-21-17)19-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)19/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLNCRLOTLEFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 2
10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 3
10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 4
10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 5
10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 6
10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.